5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBQWCQPPNIAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves starting with hydrazine derivatives and pyridine precursors:
- Step 1: Hydrazine hydrate reacts with chloropyridines or related chlorinated heterocycles to form hydrazide intermediates.
- Step 2: Cyclization occurs via acid or base catalysis, often under reflux, to generate the fused heterocyclic system.
- Step 3: Reduction of the heterocyclic ring system to obtain the tetrahydro derivative.
This method is similar to the process described in patent CN102796104A, where hydrazine hydrate is added to chloropyrazine derivatives, with pH regulation and impurity removal steps to purify the product.
Use of Acyl Hydrazides and Cyclodehydration
Another route involves synthesizing acyl hydrazides followed by cyclodehydration:
- Step 1: Acylation of hydrazides with chlorobenzene derivatives and trifluoroacetic anhydride to introduce trifluoromethyl groups.
- Step 2: Cyclization under reflux with acids like methanesulfonic acid to form the heterocyclic core.
- Step 3: Purification via solvent extraction and crystallization.
This pathway is elaborated in patent WO2017194459A1, emphasizing its industrial feasibility and simplicity.
Reduction of Aromatic Precursors
In some methods, aromatic heterocycles are reduced using catalytic hydrogenation:
- Step 1: Formation of aromatic precursors with suitable substituents.
- Step 2: Hydrogenation over Pd/C or similar catalysts to obtain the tetrahydro derivatives.
This approach aligns with literature on pyrazine reduction to tetrahydro derivatives, as discussed in patent WO2013050424A1.
Specific Preparation Methods
Hydrazine-Mediated Cyclization Method
- Dissolve chloropyridine derivatives in ethanol.
- Add hydrazine hydrate dropwise while maintaining pH around 6.
- Reflux the mixture to promote cyclization.
- Remove impurities via filtration and washings.
- Reduce the resulting heterocycle if necessary using catalytic hydrogenation.
- Utilizes readily available raw materials.
- Mild reaction conditions.
- Suitable for scale-up.
This method, as described in patent CN102796104A, yields high purity products with minimal byproducts, favoring industrial applications.
Cyclodehydration of Acyl Hydrazides
- Synthesize acyl hydrazides by reacting hydrazine with acyl chlorides or anhydrides.
- Add trifluoroacetic anhydride and chlorobenzene to introduce trifluoromethyl groups.
- Reflux with methanesulfonic acid to induce cyclization.
- Remove trifluoroacetic acid by distillation.
- Isolate the product via solvent extraction and crystallization.
This route, detailed in patent WO2017194459A1, is advantageous for producing derivatives with trifluoromethyl groups, which are important in pharmaceutical applications.
Catalytic Hydrogenation
- Prepare aromatic heterocyclic precursors.
- Subject to hydrogenation using Pd/C catalyst under controlled pressure and temperature.
- Purify the tetrahydro product through filtration and recrystallization.
This method is efficient for reducing aromatic rings to their tetrahydro counterparts, as supported by literature on heterocyclic reductions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Hydrazine Cyclization | Chloropyridines, hydrazine hydrate | Cyclization via hydrazide intermediates | Reflux, pH ~6 | Mild, scalable | CN102796104A |
| Acyl Hydrazide Cyclization | Hydrazides, acyl chlorides, trifluoroacetic anhydride | Cyclodehydration, trifluoromethylation | Reflux, acid catalysis | Suitable for trifluoromethyl derivatives | WO2017194459A1 |
| Catalytic Hydrogenation | Aromatic precursors | Hydrogenation | Pd/C, controlled temperature/pressure | Efficient reduction | WO2013050424A1 |
Notes on Industrial and Laboratory Synthesis
- Raw Materials: Hydrazine hydrate, chloropyridines, acyl chlorides, trifluoroacetic anhydride, catalysts like Pd/C.
- Reaction Conditions: Mild reflux conditions, controlled pH, and temperature to optimize yield and purity.
- Purification: Filtration, solvent extraction, recrystallization, and chromatography as needed.
- Safety Considerations: Hydrazine and trifluoroacetic anhydride are hazardous; proper handling and safety protocols are mandatory.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a triazolo-pyridine framework that enhances its interaction with biological targets. Its molecular formula is , and it possesses a molecular weight of approximately 152.16 g/mol. The structure includes a saturated heterocyclic ring which is crucial for its biological activity.
Antidepressant Activity
Research indicates that 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibits antidepressant properties. Studies have shown that it can modulate neurotransmitter systems such as serotonin and norepinephrine, making it a candidate for treating depression and anxiety disorders .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in conditions like Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response with optimal efficacy observed at moderate doses .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies using human breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased insulin production and decreased glucagon production in the pancreas . This makes it a valuable compound in the treatment of type 2 diabetes.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Methyl groups at the 3- or 7-position (vs.
- Lipophilicity : Ethyl and phenethyl substituents increase hydrophobicity, which may enhance membrane permeability .
- Synthetic Yields : Phenethyl-substituted triazolopyridazines (e.g., N-Phenethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) are synthesized in high yields (72–87%) via nucleophilic substitution under basic conditions .
Comparison with Related Heterocyclic Systems
Triazolopyridines are often compared to other nitrogen-rich heterocycles, such as triazolopyrazines and imidazopyridines:
Triazolo[4,3-a]pyrazine Derivatives
- Example : 3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (Compound 36)
Imidazo[1,2-a]pyridines
- Example : 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine
Key Differences :
- Thermal Stability : Triazolopyrazines (e.g., Compound 36) decompose near 240°C, whereas triazolopyridines and imidazopyridines generally exhibit higher thermal stability .
- Synthetic Complexity : Imidazopyridines require transition-metal catalysis, increasing cost and complexity compared to triazolopyridine syntheses .
Physical Properties
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 140.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- γ-Secretase Modulation : Research has indicated that derivatives of this compound can act as γ-secretase modulators (GSMs). These compounds lower the levels of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease (AD), without affecting the Notch signaling pathway. Studies showed that certain derivatives significantly reduced brain Aβ levels in mouse models at doses as low as 10 mg/kg .
- Neuroprotective Effects : The ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases. For instance, a derivative identified as (R)-11j demonstrated high bioavailability and effectively lowered Aβ42 levels in mice .
- Anticancer Activity : Some studies suggest that compounds related to this triazolo-pyridine structure exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. The modulation of these pathways can lead to reduced tumor growth in xenograft models .
Case Studies
- Alzheimer's Disease Models : In a study involving Tg2576 mice (a model for AD), multiple administrations of a specific derivative resulted in significant reductions in both soluble and insoluble Aβ42 levels. This was accompanied by improvements in cognitive function as measured by the novel object recognition test (NORT) .
- Kinase Inhibition : Another study highlighted the compound's selectivity towards dual-specificity protein kinases (e.g., TTK), indicating its potential use in targeted cancer therapies. The compound exhibited IC50 values suggesting effective inhibition at low concentrations .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives?
Synthesis typically involves cyclocondensation or substitution reactions. For example:
- Intermediate preparation : Reacting halogenated precursors (e.g., 3-bromo derivatives) with amines under anhydrous conditions (DMSO or dioxane) in the presence of bases like K₂CO₃ or Et₃N .
- Derivatization : Introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions. For instance, aryl groups can be added using Pd-catalyzed coupling, with yields varying (56–83%) depending on steric/electronic effects of substituents .
- Recrystallization : Methanol is often used to grow crystals for structural validation .
Q. Which spectroscopic techniques are employed to characterize the compound’s structure?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. For example, aromatic protons in derivatives show shifts at δ 7.2–8.5 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in triazolone derivatives) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight accuracy (e.g., [M+H]⁺ within ±0.001 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Yield discrepancies often arise from:
- Substituent effects : Bulky or electron-withdrawing groups (e.g., nitro or trifluoromethyl) may reduce yields due to steric hindrance or deactivation .
- Reaction optimization : Screening solvents (e.g., DMSO vs. dioxane) and temperatures (e.g., room temp vs. reflux) improves reproducibility. For example, anhydrous DMSO enhances nucleophilicity in substitution reactions .
- Catalyst selection : Pd-based catalysts with tailored ligands (e.g., XPhos) improve coupling efficiency for aryl groups .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Quantum chemical calculations : Density Functional Theory (DFT) models HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular docking : Evaluates binding affinities to biological targets (e.g., adenosine receptors) by simulating interactions with active-site residues .
- MD simulations : Assess stability of metal complexes (e.g., with Cu²⁺ or Fe³⁺) in catalytic or therapeutic contexts .
Q. How does the compound interact with transition metals, and what are the implications?
- Coordination chemistry : The amine and triazole N-atoms act as donors, forming stable octahedral or square-planar complexes with metals like Pt(II) or Ru(II). For example, Pt complexes show potential as anticancer agents .
- Catalytic applications : Metal complexes catalyze C–C coupling or oxidation reactions. Cu complexes, for instance, enhance yields in Sonogashira couplings .
Q. What strategies optimize the synthesis of derivatives with specific substituents?
- Regioselective functionalization : Directing groups (e.g., nitro or methoxy) guide substitution to desired positions on the triazolo-pyridine core .
- Protecting groups : Temporary protection of the amine (e.g., with Boc groups) prevents side reactions during multi-step syntheses .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) for thermally demanding steps, improving yields of nitro-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
